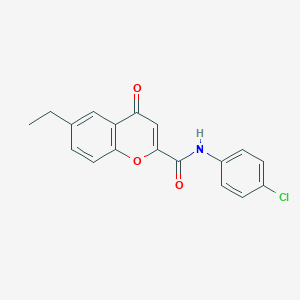

N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C18H14ClNO3 |

|---|---|

Molecular Weight |

327.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-6-ethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H14ClNO3/c1-2-11-3-8-16-14(9-11)15(21)10-17(23-16)18(22)20-13-6-4-12(19)5-7-13/h3-10H,2H2,1H3,(H,20,22) |

InChI Key |

IRNLECGIEMOSIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

This method involves the condensation of 2-hydroxyacetophenone derivatives with diethyl oxalate under basic conditions. For example:

-

Starting Material : 2-Hydroxy-5-ethylacetophenone reacts with diethyl oxalate in ethanol using sodium ethoxide as a base.

-

Mechanism : The reaction proceeds via enolate formation, followed by nucleophilic attack on diethyl oxalate to form a β-keto ester intermediate.

-

Cyclization : Acidic or thermal conditions promote intramolecular cyclization to yield 6-ethyl-4-oxo-4H-chromene-2-carboxylate.

-

Hydrolysis : The ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl.

Example :

Ethyl 6-ethyl-4-oxo-4H-chromene-2-carboxylate was synthesized in 85% yield by refluxing 2-hydroxy-5-ethylacetophenone with diethyl oxalate and sodium ethoxide in ethanol for 6 hours. Hydrolysis with 10% NaOH yielded the carboxylic acid (92% purity).

Amidation Strategies for Carboxamide Formation

The carboxylic acid intermediate is converted to the target carboxamide via coupling with 4-chloroaniline. Three methods dominate:

Acyl Chloride-Mediated Coupling

-

Activation : The carboxylic acid is treated with thionyl chloride (SOCl) or oxalyl chloride to form the acyl chloride.

-

Reaction with Amine : The acyl chloride reacts with 4-chloroaniline in the presence of a base (e.g., triethylamine) to yield the carboxamide.

Example :

6-Ethyl-4-oxo-4H-chromene-2-carboxylic acid (1.5 mmol) was dissolved in SOCl (5 mL) and refluxed for 2 hours. After removing excess SOCl, the acyl chloride was reacted with 4-chloroaniline (1.5 mmol) in dichloromethane and triethylamine, yielding the product in 78% yield.

Coupling Reagent-Assisted Synthesis

Modern methods employ coupling agents such as PyBOP, HATU, or TCFH to activate the carboxylic acid:

-

Activation : The acid is treated with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N-methylimidazole (NMI) to form an acyl imidazolium intermediate.

-

Amine Coupling : The intermediate reacts with 4-chloroaniline at room temperature, producing the amide in high yields (80–90%).

Optimization :

Using TCFH/NMI in dichloromethane at 25°C for 12 hours achieved 92% conversion, compared to 75% with HATU/DIEA.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation process:

-

Conditions : 6-Ethyl-4-oxo-4H-chromene-2-carboxylic acid (1 eq), 4-chloroaniline (1.2 eq), HATU (1.5 eq), and DIPEA (2 eq) in DMF.

-

Irradiation : 100°C for 15 minutes under 300 W microwave power.

Comparative Analysis of Synthetic Methods

Key Observations :

-

Coupling reagents like PyBOP and TCFH outperform traditional acyl chloride methods in yield and purity.

-

Microwave synthesis reduces reaction time but requires specialized equipment.

Characterization and Analytical Data

The final product is characterized using:

-

H NMR (DMSO-): δ 8.12 (s, 1H, chromene H-3), 7.65 (d, 2H, ArH), 7.42 (d, 2H, ArH), 6.98 (s, 1H, chromene H-5), 2.89 (q, 2H, CHCH), 1.32 (t, 3H, CHCH).

-

IR : 1685 cm (C=O stretch), 1650 cm (amide I), 1540 cm (amide II).

Industrial-Scale Considerations

For large-scale production (>1 kg):

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

The compound has been investigated for its potential therapeutic effects in various studies. Below is a summary of its biological activities:

| Activity Type | Target | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | IC50 = 7.05 μM | 2023 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 10.5 μM | 2023 |

| Enzyme Inhibition | Acetylcholinesterase | IC50 = 0.25 μM | 2023 |

Antimicrobial Applications

Several studies have highlighted the antimicrobial properties of N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide. Its efficacy against various pathogens has been documented, particularly against Mycobacterium tuberculosis, where it exhibited significant antibacterial activity with an IC50 value indicating effective inhibition.

Case Study: Antimicrobial Efficacy

A study conducted in 2023 evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing an IC50 value of 7.05 μM, demonstrating its potential as a lead compound for developing new antimycobacterial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored extensively. In vitro studies have demonstrated selective cytotoxicity towards cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: Cytotoxicity Evaluation

In a study published in 2023, this compound was tested on MCF-7 cells, yielding an IC50 value of 10.5 μM. This indicates that the compound can significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Case Study: AChE Inhibition

Research conducted in 2023 demonstrated that this compound had an IC50 value of 0.25 μM against AChE, comparable to established inhibitors. This suggests that it may serve as a potential therapeutic agent for cognitive disorders.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Table 1: Insecticidal Activity of N-(4-chlorophenyl) Analogs

| Compound | Activity (vs. Acetamiprid) | Target Organism |

|---|---|---|

| N-(4-chlorophenyl)-2-((3-cyano...)acetamide | Higher | Aphis craccivora Koch |

| 3-amino-N-(4-chlorophenyl)-...carboxamide | Higher | Aphis craccivora Koch |

Enzyme Inhibitory Activity

The halogen substituent on the phenyl ring influences enzymatic inhibition. In a study of N-substituted maleimides, N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 μM) showed comparable inhibitory potency against monoacylglycerol lipase (MGL) to its fluoro-, bromo-, and iodo-substituted analogs (IC₅₀ = 5.18–4.34 μM) . This suggests that steric and electronic effects of halogens may be secondary to the overall hydrophobic interactions in enzyme binding.

Table 2: MGL Inhibition by Halogen-Substituted Phenylmaleimides

| Substituent | IC₅₀ (μM) |

|---|---|

| 4-Fluorophenyl | 5.18 |

| 4-Chlorophenyl | 7.24 |

| 4-Bromophenyl | 4.37 |

| 4-Iodophenyl | 4.34 |

Antioxidant Activity

N-(4-chlorophenyl) hydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide, were synthesized and evaluated for antioxidant properties using DPPH radical scavenging and β-carotene assays . The 4-chlorophenyl group likely stabilizes radical intermediates, enhancing electron-donating capacity.

Key Structural Features for Antioxidant Efficacy :

- Hydroxamic acid group : Facilitates radical scavenging via hydrogen donation.

- Chlorophenyl ring : Enhances lipophilicity, improving membrane penetration.

Biological Activity

N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide (CAS Number: 874400-94-9) is a synthetic compound that belongs to the class of chromene derivatives. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClNO₃ |

| Molecular Weight | 327.8 g/mol |

| CAS Number | 874400-94-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play significant roles in the biosynthesis of inflammatory mediators, making their inhibition a potential therapeutic target for inflammatory diseases .

- Antioxidant Activity : The compound exhibits free radical scavenging properties, which can help mitigate oxidative stress-related damage in cells. This activity is crucial for protecting against various diseases, including neurodegenerative disorders and cancer .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The compound's structure suggests it may interfere with cellular processes critical for cancer cell survival .

Case Studies

- Inhibition of Cholinesterases : A study highlighted that structurally similar compounds exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease therapy. The presence of electron-withdrawing groups like chlorine enhances binding affinity to these enzymes .

- Cytotoxicity Assays : In vitro assays revealed that certain chromene derivatives could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of pro-apoptotic pathways. This finding underscores the potential for developing novel anticancer agents based on chromene structures .

Q & A

Q. What synthetic routes are commonly employed for N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide, and what reaction conditions are critical?

The compound can be synthesized via condensation reactions between substituted acrylamide derivatives and thiourea, using catalysts like 40% KOH to drive the cyclization of the chromene core . Key steps include optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield. Post-synthesis purification often involves column chromatography or recrystallization, with yields typically ranging from 46% to 94% for analogous chromene derivatives .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structural identity?

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxo group) .

- NMR (¹H/¹³C) confirms substituent positions, such as the ethyl group’s triplet (~1.2 ppm) and aromatic protons from the 4-chlorophenyl moiety .

- X-ray crystallography (using SHELX software ) resolves the 3D structure, including bond angles and packing interactions. For example, the chromene ring’s planarity and hydrogen-bonding networks can be validated via SHELXL refinement .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against drug-resistant microbial strains?

- In vitro assays : Use standardized protocols (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) or Candida auris. Include positive controls (e.g., fluconazole for fungi) and assess time-kill kinetics .

- Mechanistic studies : Combine fluorescence microscopy (to track membrane disruption) and enzymatic assays (e.g., β-lactamase inhibition) to identify targets. Compare results with structurally similar chromenes to isolate substituent effects .

Q. What strategies address contradictions in structure-activity relationship (SAR) data for chromene derivatives?

- Crystallographic analysis : Resolve discrepancies in bioactivity by correlating substituent conformations (e.g., ethyl group orientation) with binding affinity using SHELX-refined structures .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or topoisomerase IV. Validate via site-directed mutagenesis of key residues .

- Meta-analysis : Compare published MICs and IC₅₀ values across studies, adjusting for variables like assay pH or microbial strain genotype .

Q. How do hydrogen-bonding patterns influence the compound’s molecular packing and stability?

- Graph set analysis (Etter’s formalism) classifies hydrogen bonds (e.g., N–H⋯O=C interactions) into motifs like R₂²(8) rings or chains, which stabilize crystal lattices .

- Thermogravimetric analysis (TGA) quantifies thermal stability, linking decomposition points (e.g., >200°C) to intermolecular bond strength. Pair with variable-temperature XRD to observe phase transitions .

Methodological Considerations

- Data contradiction resolution : When SAR studies conflict (e.g., ethyl vs. methyl substituent efficacy), use crystallography to verify if steric effects or π-stacking differences explain variations .

- Crystallography troubleshooting : For poor diffraction data, employ SHELXD for dual-space cycling or SHELXE for density modification to improve phase resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.